3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime
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Overview
Description
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a phenolic compound to form an ether linkage. This intermediate is then subjected to further reactions to introduce the oxopropanal and oxime functionalities. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime
- 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
Uniqueness
Compared to similar compounds, 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-19-7-4-16(5-8-19)14-30-27-11-10-23(28)17-2-1-3-21(12-17)29-15-18-6-9-20(25)13-22(18)26/h1-9,11-13H,10,14-15H2/b27-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOYQWSVUNLOTN-LUOAPIJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC=NOCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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